An In-depth Technical Guide to (S)-Malic Acid-d3
An In-depth Technical Guide to (S)-Malic Acid-d3
(S)-Malic acid-d3 , a deuterated isotopologue of (S)-Malic acid, serves as a high-precision tool in analytical and metabolic research. As the naturally occurring stereoisomer, (S)-Malic acid is a key intermediate in the citric acid (TCA) cycle, a fundamental pathway for cellular energy production in all aerobic organisms.[1][2][3] The incorporation of three deuterium (B1214612) atoms into the molecule provides a stable, heavy-isotope version that is chemically identical to its endogenous counterpart but distinguishable by mass spectrometry and other analytical techniques. This property makes it an invaluable internal standard for accurate quantification and a tracer for metabolic flux analysis.
This guide provides a comprehensive overview of the physicochemical properties, core applications, and detailed experimental protocols relevant to the use of (S)-Malic acid-d3 for researchers, scientists, and professionals in drug development.
Physicochemical Properties
(S)-Malic acid-d3, also known by synonyms such as (S)-Hydroxybutanedioic acid-d3 and L-Malic acid-d3, is a white to off-white solid powder.[4][5] Its fundamental properties are summarized below, providing a direct comparison with its non-labeled form where applicable.
| Property | (S)-Malic acid-d3 | (S)-Malic Acid (non-labeled) |
| Synonyms | (S)-2-Hydroxysuccinic-2,3,3-d3 Acid; L-Malic acid-d3 | (S)-2-Hydroxysuccinic acid; L-Malic acid |
| CAS Number | 59652-74-3[4][6][7] | 97-67-6[5] |
| Molecular Formula | C₄H₃D₃O₅[4][7] | C₄H₆O₅[1] |
| Molecular Weight | 137.11 g/mol [4][5][8] | 134.09 g/mol [1] |
| Appearance | White to off-white solid powder[5] | Colorless solid[1] |
| Boiling Point | 306.4 ± 27.0 °C at 760 mmHg[5] | N/A |
| Density | 1.6 ± 0.1 g/cm³[5] | 1.609 g/cm³[1] |
| Solubility | Highly soluble in water | 558 g/L in water at 20 °C[1] |
Core Applications in Research
The primary utility of (S)-Malic acid-d3 stems from its nature as a stable isotope-labeled compound. This allows it to be used in sophisticated analytical and research applications where precision and accuracy are paramount.
Internal Standard for Quantitative Analysis
(S)-Malic acid-d3 is widely used as an internal standard for the precise quantification of endogenous (S)-Malic acid in various biological matrices (e.g., plasma, tissue, cell culture) using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][9] In this methodology, known as Stable Isotope Dilution (SID), a precise amount of the deuterated standard is spiked into a sample prior to processing. Because the internal standard and the analyte co-elute and exhibit identical ionization behavior, any sample loss during extraction or variations in instrument response are nullified. This allows for highly accurate and reproducible quantification.
Metabolic Tracer Studies
As a stable isotope tracer, (S)-Malic acid-d3 is an effective tool for metabolic flux analysis.[6] Researchers can introduce the labeled compound into cellular or organismal systems and track the incorporation of deuterium into downstream metabolites of the TCA cycle and connected pathways. This provides critical insights into the dynamics of cellular metabolism, pathway utilization, and the impact of disease or therapeutic interventions on metabolic function.
Pharmacokinetic Research
The substitution of hydrogen with deuterium can subtly alter the metabolic and pharmacokinetic profiles of a molecule, a phenomenon known as the deuterium kinetic isotope effect.[6][9] While primarily used as a tracer, (S)-Malic acid-d3 can also be employed in drug development research to study these effects.[5][6] Understanding how deuteration impacts absorption, distribution, metabolism, and excretion (ADME) is a growing area of interest in pharmaceutical science.[6]
Key Experimental Protocols
The following sections provide detailed methodologies for common applications of (S)-Malic acid-d3.
Protocol: Quantification of (S)-Malic Acid using LC-MS/MS with (S)-Malic Acid-d3 Internal Standard
Objective: To accurately quantify the concentration of endogenous (S)-Malic acid in a biological sample (e.g., cell lysate) using a stable isotope dilution LC-MS/MS method.
Materials:
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(S)-Malic acid-d3 (Internal Standard, IS)
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(S)-Malic acid (Analyte Standard for calibration curve)
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LC-MS grade water with 0.1% formic acid (Mobile Phase A)
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LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
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Methanol, chilled at -80°C (for protein precipitation)
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Reversed-phase C18 HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm)
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Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Methodology:
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Preparation of Standards:
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Prepare a 1 mg/mL stock solution of (S)-Malic acid-d3 in water. From this, create a working internal standard (IS) solution at 10 µg/mL.
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Prepare a 1 mg/mL stock solution of (S)-Malic acid. Serially dilute this stock to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
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Sample Preparation:
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Thaw biological samples (e.g., 50 µL of cell lysate) on ice.
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Add 10 µL of the 10 µg/mL IS solution to each sample, calibration standard, and quality control (QC) sample.
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To precipitate proteins, add 200 µL of chilled (-80°C) methanol.
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Vortex vigorously for 30 seconds and incubate at -20°C for 20 minutes.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to an LC-MS vial for analysis.
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-
LC-MS/MS Parameters:
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LC Separation:
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Column: C18 reversed-phase column.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Gradient:
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0-1 min: 2% B
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1-5 min: Ramp to 95% B
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5-6 min: Hold at 95% B
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6-6.1 min: Return to 2% B
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6.1-8 min: Re-equilibrate at 2% B
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-
-
MS Detection:
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Ionization Mode: ESI, Negative.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions (Hypothetical):
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(S)-Malic acid: Q1 (Precursor Ion) m/z 133.0 -> Q3 (Product Ion) m/z 115.0 (loss of H₂O)
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(S)-Malic acid-d3 (IS): Q1 (Precursor Ion) m/z 136.0 -> Q3 (Product Ion) m/z 118.0 (loss of HDO)
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-
-
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Data Analysis:
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Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the calibration standards.
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Determine the concentration of (S)-Malic acid in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
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Visualized Pathways and Workflows
Visual diagrams are essential for understanding the role of (S)-Malic acid-d3 in complex systems and experimental designs.
Caption: Role of (S)-Malate in the Citric Acid (TCA) Cycle.
Caption: Workflow for quantification using (S)-Malic acid-d3.
Conclusion
(S)-Malic acid-d3 is a versatile and powerful tool for modern life science and pharmaceutical research. Its utility as a stable isotope-labeled internal standard enables highly accurate and reproducible quantification of its endogenous counterpart, a critical requirement for clinical and research diagnostics.[6][9] Furthermore, its application as a metabolic tracer provides a dynamic window into the intricate workings of cellular metabolism, offering insights that are fundamental to understanding health and disease.[6] For professionals in drug development, the principles demonstrated by its use are foundational to modern pharmacokinetic and metabolic studies. The continued application of compounds like (S)-Malic acid-d3 will undoubtedly fuel further discoveries across the scientific spectrum.
References
- 1. Malic acid - Wikipedia [en.wikipedia.org]
- 2. l-malic acid: A multifunctional metabolite at the crossroads of redox signaling, microbial symbiosis, and therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 59652-74-3 CAS MSDS ((S)-(-)-MALIC-2,3,3-D3 ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. (S)-Malic acid-d3 ((S)-Hydroxybutanedioic acid-d3; (S)-E 296-d3) | Endogenous Metabolite | 59652-74-3 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. clearsynth.com [clearsynth.com]
- 9. medchemexpress.com [medchemexpress.com]
